Fmoc-2,4-dimethyl-dl-phenylalanine molecular weight
Fmoc-2,4-dimethyl-dl-phenylalanine molecular weight
An In-depth Technical Guide to Fmoc-2,4-dimethyl-DL-phenylalanine: Properties, Applications, and Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of Fmoc-2,4-dimethyl-DL-phenylalanine, a synthetically modified amino acid derivative crucial for advanced peptide synthesis and drug discovery. We will delve into its unique physicochemical properties, explore the strategic implications of its structure—specifically the 2,4-dimethyl substitution and the racemic nature—and provide a detailed, field-tested protocol for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This document is intended to serve as a practical resource for scientists aiming to leverage this compound to create peptides with enhanced stability, modulated hydrophobicity, and for the generation of diverse peptide libraries.
Part 1: Core Physicochemical Properties and Structural Analysis
Fmoc-2,4-dimethyl-DL-phenylalanine is a non-proteinogenic amino acid building block designed for specific applications in peptide chemistry. Its structure is purposefully modified to impart unique characteristics to the resulting peptides.
Structural Breakdown
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The Fmoc (9-fluorenylmethoxycarbonyl) Group : This is a base-labile amine protecting group. Its primary function is to prevent unwanted polymerization during the coupling of the carboxyl group of the amino acid. It is stable under acidic conditions but is efficiently removed by a secondary amine, most commonly piperidine, which is the cornerstone of the widely used Fmoc-SPPS strategy.[1][2]
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The 2,4-dimethylphenyl Side Chain : The introduction of two methyl groups onto the phenyl ring of the phenylalanine side chain is a key modification. This substitution increases the steric bulk and hydrophobicity of the side chain, which can lead to peptides with enhanced metabolic stability by shielding the peptide backbone from enzymatic degradation.[1][3] These hydrophobic interactions can also be critical for improving binding affinity to biological targets.[1]
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The DL-Racemic Center : The designation "DL" signifies that this product is a racemic mixture, containing equal amounts of the D- and L-enantiomers. When incorporated into a peptide chain, this results in the synthesis of a diastereomeric mixture of the final peptide. This feature is particularly useful in combinatorial chemistry and drug screening, where the goal is to rapidly generate a library of diverse peptide structures to identify potential leads.[4]
Quantitative Data Summary
The fundamental properties of Fmoc-2,4-dimethyl-DL-phenylalanine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 415.48 g/mol | [1] |
| Molecular Formula | C₂₆H₂₅NO₄ | [1] |
| Appearance | White solid powder | [1] |
| Storage Conditions | 2 - 8 °C, in a dry place | [1] |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | [1] |
Part 2: Strategic Applications in Peptide Synthesis and Drug Discovery
The decision to use Fmoc-2,4-dimethyl-DL-phenylalanine over a standard proteinogenic amino acid is driven by the desire to engineer specific properties into a peptide therapeutic or research tool.
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Enhancing Proteolytic Resistance : The steric hindrance provided by the dimethylated phenyl group can protect adjacent peptide bonds from cleavage by proteases. This is a well-established strategy to increase the in vivo half-life of peptide-based drugs, a critical challenge in their development.[3]
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Modulating Receptor Binding : The increased hydrophobicity of the side chain can alter the conformational preferences of the peptide and enhance its binding to hydrophobic pockets within target receptors, potentially increasing potency and selectivity.[1]
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Constructing Peptide Libraries : The use of the DL-racemic mixture is a deliberate choice for generating diversity. For each incorporation site, two distinct diastereomers are produced. When used at multiple positions, this exponentially increases the number of unique peptide sequences in the final mixture, which is ideal for high-throughput screening assays to identify novel bioactive compounds.[4]
Part 3: Experimental Protocol for Incorporation via Fmoc-SPPS
The following is a detailed, step-by-step methodology for the incorporation of Fmoc-2,4-dimethyl-DL-phenylalanine into a growing peptide chain on a solid support resin (e.g., Rink Amide resin). This protocol assumes a standard manual or automated peptide synthesizer.
Workflow for a Single Coupling Cycle
Detailed Step-by-Step Methodology
Materials:
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Resin with a free amine group (or post-Fmoc deprotection)
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Fmoc-2,4-dimethyl-DL-phenylalanine
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Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
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Activation Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIPEA).
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Solvents: DMF, Dichloromethane (DCM).
Protocol:
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Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
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Fmoc Deprotection:
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Drain the DMF from the resin.
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Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 10-20 minutes.
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Drain the solution. A second treatment for 10 minutes is recommended to ensure complete deprotection.
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Causality: Piperidine, a secondary amine, cleaves the Fmoc group via a β-elimination mechanism.[2] Two treatments ensure the reaction goes to completion, which is critical for preventing deletion sequences.
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Washing:
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Wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.
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Causality: Residual piperidine will neutralize the subsequent coupling reagents, preventing the reaction.
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Amino Acid Activation & Coupling:
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In a separate vessel, dissolve Fmoc-2,4-dimethyl-DL-phenylalanine (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.
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Add DIPEA (6-8 eq.) to the mixture. This solution is the "activated" amino acid.
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Causality: HBTU/HOBt, in the presence of the base DIPEA, converts the carboxylic acid of the Fmoc-amino acid into a highly reactive ester, making it susceptible to nucleophilic attack by the free amine on the resin.
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Immediately add the activated amino acid solution to the deprotected peptide-resin.
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Agitate the reaction vessel for 30-120 minutes. Due to the steric hindrance of the 2,4-dimethylphenyl group, a longer coupling time or double coupling may be necessary.
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Post-Coupling Wash:
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Drain the coupling solution.
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Wash the resin thoroughly with DMF (5-7 cycles) to remove excess activated amino acid and byproducts. .
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Confirmation of Completion (Optional): Perform a Kaiser test or other ninhydrin-based test to confirm the absence of free primary amines, indicating a successful coupling. If the test is positive, a second coupling (recoupling) may be required.
This cycle is repeated for each amino acid in the desired peptide sequence.
Part 4: Post-Synthesis Cleavage and Analysis
Once the synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved using a strong acid "cleavage cocktail," most commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
After cleavage, the crude peptide is precipitated in cold diethyl ether and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Consideration: When analyzing the final product, it is critical to remember that the use of Fmoc-2,4-dimethyl-DL-phenylalanine will result in a mixture of diastereomers. This will likely appear as a broadened peak or multiple closely eluting peaks in the RP-HPLC chromatogram. Mass spectrometry should be used to confirm that the product has the correct molecular weight for the target peptide.[4]
Part 5: Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling Fmoc-2,4-dimethyl-DL-phenylalanine.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[5][6] Avoid contact with skin, eyes, and clothing.[6]
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Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry place to ensure its stability.[1]
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Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
References
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Fmoc-2,4-dimethyl-dl-phenylalanine | Sigma-Aldrich - MilliporeSigma. [Link]
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Fmoc-2,4-dimethyl-dl-phenylalanine | C26H25NO4 | CID 11589726 - PubChem - NIH. [Link]
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Safety Data Sheet: Fmoc-L-Phenylalanine - Carl ROTH. [Link]
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Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - MDPI. [Link]
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Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis - PubMed. [Link]
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Synthesis of N-Fmoc-L-β-homo-phenylalanines from trimethylsilydiazomethane. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
